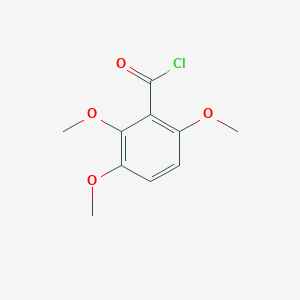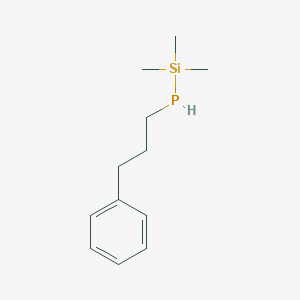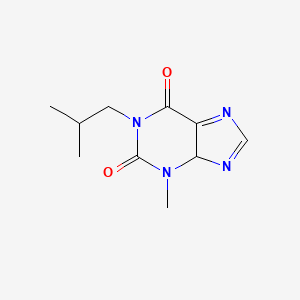![molecular formula C21H32N2O6 B14612125 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine CAS No. 58889-71-7](/img/structure/B14612125.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine is a chemical compound known for its unique structure and potential applications in various scientific fields. It is composed of a methoxyphenyl group attached to a carbonyl group, which is further linked to L-isoleucyl and L-leucine amino acids. This compound is of interest due to its potential biological activities and its role in peptide synthesis.
Vorbereitungsmethoden
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine typically involves the following steps:
Protection of Amino Groups: The amino groups of L-isoleucine and L-leucine are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled with the 4-methoxyphenylmethoxycarbonyl chloride under controlled conditions to form the desired compound.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies related to protein interactions and enzyme activities.
Industry: It may be used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine can be compared with other similar compounds, such as:
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valyl-L-leucine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-valine
These compounds share similar structural features but differ in the specific amino acids involved. The uniqueness of this compound lies in its specific combination of L-isoleucine and L-leucine, which may confer distinct biological activities and properties.
Eigenschaften
CAS-Nummer |
58889-71-7 |
|---|---|
Molekularformel |
C21H32N2O6 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H32N2O6/c1-6-14(4)18(19(24)22-17(20(25)26)11-13(2)3)23-21(27)29-12-15-7-9-16(28-5)10-8-15/h7-10,13-14,17-18H,6,11-12H2,1-5H3,(H,22,24)(H,23,27)(H,25,26)/t14-,17-,18-/m0/s1 |
InChI-Schlüssel |
UCAIKVZGIDTXPF-WBAXXEDZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)
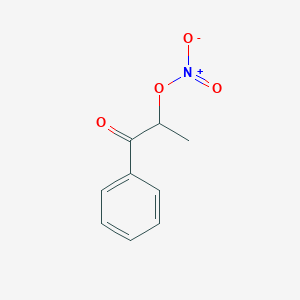
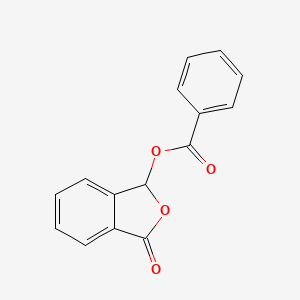
![1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-](/img/structure/B14612074.png)
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)


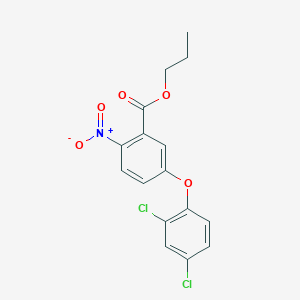
![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
